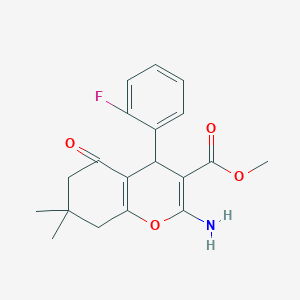
4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione typically involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired phthalazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-methylphenyl)-2-phenylphthalazine-1(2H)-thione
- 4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione
- 4-(4-bromophenyl)-2-phenylphthalazine-1(2H)-thione
Uniqueness
4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.
Propiedades
Fórmula molecular |
C22H18N2S |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-(4-ethylphenyl)-2-phenylphthalazine-1-thione |
InChI |
InChI=1S/C22H18N2S/c1-2-16-12-14-17(15-13-16)21-19-10-6-7-11-20(19)22(25)24(23-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3 |
Clave InChI |
XKRBYTKTJRBXQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NN(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11545019.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11545024.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide](/img/structure/B11545036.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11545041.png)
![Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11545049.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11545060.png)
![Ethyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11545067.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545071.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11545076.png)
![Ethyl 2-(butyrylamino)-2-[4-chloro-2-(trifluoromethyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B11545082.png)
![N'-[(E)-1H-indol-3-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11545086.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11545088.png)
![(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B11545102.png)
